3-Heptenoic acid, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Heptenoic acid, ethyl ester is an organic compound with the molecular formula C9H16O2 It is an ester derived from 3-heptenoic acid and ethanol Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Heptenoic acid, ethyl ester can be synthesized through the esterification of 3-heptenoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of a fixed-bed reactor where 3-heptenoic acid and ethanol are passed over a solid acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: 3-Heptenoic acid, ethyl ester can undergo hydrolysis in the presence of an acid or base to yield 3-heptenoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: It can react with another alcohol in the presence of an acid or base catalyst to form a different ester and ethanol.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Methanol or other alcohols in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: 3-Heptenoic acid and ethanol.
Reduction: 3-Hepten-1-ol.
Transesterification: A different ester and ethanol.
Wissenschaftliche Forschungsanwendungen
3-Heptenoic acid, ethyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 3-heptenoic acid, ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to release 3-heptenoic acid and ethanol. The released acid can then participate in various biochemical pathways, potentially affecting cellular functions and signaling processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl hexanoate: An ester with a similar structure but one less carbon atom in the chain.
Ethyl octanoate: An ester with a similar structure but one more carbon atom in the chain.
Ethyl 3-hexenoate: An ester with a similar structure but a shorter carbon chain.
Uniqueness: 3-Heptenoic acid, ethyl ester is unique due to its specific carbon chain length and the presence of a double bond at the third position. This structural feature imparts distinct chemical and physical properties, making it valuable in specific applications, particularly in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
21994-75-2 |
---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
ethyl hept-3-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h6-7H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
MOTXKEQQXJIDHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.